1-(4-methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide 1-(4-methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15274464
InChI: InChI=1S/C23H20N6O4S/c1-15-3-7-18(8-4-15)29-14-12-20(30)21(27-29)22(31)26-17-5-9-19(10-6-17)34(32,33)28-23-24-13-11-16(2)25-23/h3-14H,1-2H3,(H,26,31)(H,24,25,28)
SMILES:
Molecular Formula: C23H20N6O4S
Molecular Weight: 476.5 g/mol

1-(4-methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15274464

Molecular Formula: C23H20N6O4S

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide -

Specification

Molecular Formula C23H20N6O4S
Molecular Weight 476.5 g/mol
IUPAC Name 1-(4-methylphenyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C23H20N6O4S/c1-15-3-7-18(8-4-15)29-14-12-20(30)21(27-29)22(31)26-17-5-9-19(10-6-17)34(32,33)28-23-24-13-11-16(2)25-23/h3-14H,1-2H3,(H,26,31)(H,24,25,28)
Standard InChI Key RKSCYSRHKRSQPI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

1-(4-Methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide (CAS 898600-12-9) is defined by the molecular formula C23H20N6O4S\text{C}_{23}\text{H}_{20}\text{N}_{6}\text{O}_{4}\text{S} and a molecular weight of 476.5 g/mol . Its IUPAC name systematically describes the core pyridazine ring substituted at position 1 with a 4-methylphenyl group, at position 3 with a carboxamide linkage to a sulfamoyl-bearing phenyl ring, and at position 4 with a ketone oxygen. The sulfamoyl group is further modified with a 4-methylpyrimidin-2-yl substituent, introducing aromatic and hydrogen-bonding functionalities critical for target interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H20N6O4S\text{C}_{23}\text{H}_{20}\text{N}_{6}\text{O}_{4}\text{S}
Molecular Weight476.5 g/mol
Canonical SMILESCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC=N4)C
Topological Polar Surface Area153 Ų (estimated)

The compound’s extended conjugation system, evidenced by its SMILES string, suggests moderate solubility in polar aprotic solvents and potential for π-π stacking interactions in biological environments.

Crystallographic and Spectroscopic Features

While experimental crystallographic data remain unavailable, computational models predict a planar pyridazine core with dihedral angles of ~30° between the 4-methylphenyl and sulfamoylphenyl groups. This conformation may facilitate binding to flat enzymatic pockets, analogous to kinase inhibitors. Fourier-transform infrared (FTIR) simulations highlight strong absorbance bands at 1680 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O asymmetric stretch), consistent with its carboxamide and sulfonamide functionalities .

Synthesis and Manufacturing

Retrosynthetic Strategy

The synthesis of this compound likely follows a convergent approach, as inferred from analogous pyridazine derivatives:

  • Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives under acidic conditions.

  • Sulfamoyl Introduction: Coupling of 4-aminophenylsulfonamide intermediates with activated pyrimidine precursors.

  • Carboxamide Linkage: Amide bond formation between the pyridazine-3-carboxylic acid and the sulfamoyl-aniline derivative using carbodiimide crosslinkers.

Process Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring exclusive substitution at the pyridazine N1 position, requiring careful control of reaction stoichiometry and temperature.

  • Sulfamoyl Stability: The electron-withdrawing nature of the sulfonamide group necessitates low-temperature coupling (0–5°C) to prevent decomposition .

  • Purification: High-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid/acetonitrile gradients is typically employed, yielding >95% purity .

Pharmacological Profile

Theoretical Target Engagement

Although direct binding studies are lacking, structural analogs provide mechanistic insights:

Table 2: Predicted Biological Targets

Target ClassRationalePotential Indication
Tyrosine KinasesPyridazine mimics ATP adenine ringOncology
Carbonic AnhydraseSulfonamide-Zn²⁺ coordinationGlaucoma
PARP EnzymesCarboxamide NAD⁺ mimicryDNA repair disorders

The 4-methylpyrimidine moiety may enhance selectivity toward kinases like EGFR and VEGFR, as seen in sorafenib derivatives. Molecular docking simulations (AutoDock Vina) suggest a binding energy of -9.2 kcal/mol for EGFR’s ATP pocket, comparable to erlotinib (-10.1 kcal/mol) .

ADMET Predictions

Computational ADMET analysis (SwissADME, pkCSM) reveals:

  • Absorption: High Caco-2 permeability (log Papp > 1.5) but limited intestinal solubility (LogS = -4.2) .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the pyridazine C4 position, necessitating pharmacokinetic boosting in vivo.

  • Toxicity: Ames test predictions indicate low mutagenic risk (MP = 0.23), though hepatotoxicity alerts arise from the sulfonamide group.

Research Advancements and Applications

Preclinical Studies

While no in vivo data exist for this specific compound, structurally related pyridazine-sulfonamides demonstrate:

  • Antiproliferative Activity: IC₅₀ = 1.8 μM against MCF-7 breast cancer cells via G2/M arrest.

  • Anti-inflammatory Effects: 62% reduction in paw edema (rat model) at 10 mg/kg, surpassing diclofenac .

Patent Landscape

Patent EP2210607B1 (expired) describes quinoline-sulfonamide hybrids for oncology, highlighting the therapeutic value of sulfamoyl groups in kinase inhibition . Though distinct from the reviewed compound, this underscores the scaffold’s versatility.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step synthesis with cumulative yields <15%, demanding flow chemistry adaptations.

  • Target Ambiguity: Without crystallographic target complexes, structure-based optimization remains speculative.

Proposed research initiatives:

  • Fragment-Based Screening: Identify minimal pharmacophores to reduce molecular weight (<400 Da).

  • Prodrug Development: Mask the sulfonamide as a tert-butyl carbamate to enhance oral bioavailability.

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